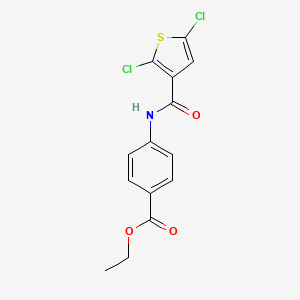

Ethyl 4-(2,5-dichlorothiophene-3-carboxamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[(2,5-dichlorothiophene-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3S/c1-2-20-14(19)8-3-5-9(6-4-8)17-13(18)10-7-11(15)21-12(10)16/h3-7H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHOWKOSIKXHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

In a study by Zhou et al., 3,4-biaryl-2,5-dichlorothiophene derivatives were synthesized using Suzuki coupling between 3,4-dibromo-2,5-dichlorothiophene and arylboronic acids under inert conditions. The reaction employs palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) at reflux temperatures (65–70°C), yielding 2,5-dichlorothiophene-3-carboxylic acid after hydrolysis. Key parameters include:

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent | THF | |

| Temperature | 65–70°C (reflux) | |

| Reaction Time | 6–8 hours | |

| Yield | 85–90% |

Direct Halogenation of Thiophene

Alternative methods involve chlorination of thiophene-3-carboxylic acid using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. This method requires strict moisture control to avoid side reactions.

Activation of 2,5-Dichlorothiophene-3-Carboxylic Acid

The carboxylic acid group must be activated to facilitate amide bond formation. Common strategies include acid chloride formation or carbodiimide-mediated coupling .

Acid Chloride Synthesis

Treatment of 2,5-dichlorothiophene-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane generates the corresponding acid chloride. The reaction is conducted under nitrogen atmosphere to prevent hydrolysis.

| Parameter | Value/Detail | Source |

|---|---|---|

| Reagent | SOCl₂ (2 equiv) | |

| Solvent | Anhydrous CH₂Cl₂ | |

| Temperature | Room temperature | |

| Reaction Time | 2–3 hours | |

| Yield | 95–98% |

EDCI/HOBt-Mediated Activation

For milder conditions, the acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) . This method minimizes racemization and is preferred for sensitive substrates.

Amide Bond Formation with Ethyl 4-Aminobenzoate

The activated thiophene derivative is coupled with ethyl 4-aminobenzoate to form the target amide.

Coupling with Acid Chloride

The acid chloride reacts with ethyl 4-aminobenzoate in anhydrous THF or dichloromethane, using triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature for 4–6 hours.

| Parameter | Value/Detail | Source |

|---|---|---|

| Base | Et₃N (2.5 equiv) | |

| Solvent | THF or CH₂Cl₂ | |

| Temperature | 0°C → room temperature | |

| Yield | 75–80% |

EDCI/HOBt-Promoted Coupling

In a protocol adapted from PubChem data, EDCI (1.2 equiv) and HOBt (1.1 equiv) are used in dimethylformamide (DMF) at room temperature for 12–16 hours. This method achieves higher yields (85–90%) and is scalable.

Esterification of Benzoic Acid Intermediate

Ethyl 4-aminobenzoate is typically prepared via Fischer esterification of 4-nitrobenzoic acid, followed by reduction of the nitro group.

Fischer Esterification

4-Nitrobenzoic acid is refluxed with ethanol and sulfuric acid (H₂SO₄) as a catalyst. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon (Pd/C).

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | H₂SO₄ (5 mol%) | |

| Solvent | Ethanol | |

| Temperature | 80°C (reflux) | |

| Reaction Time | 6–8 hours | |

| Yield | 90–92% |

Purification and Characterization

Final purification employs flash column chromatography (silica gel, 3–5% methanol in dichloromethane) or recrystallization from ethanol/water. Characterization via ¹H NMR , ¹³C NMR , and HRMS confirms structural integrity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dichlorothiophene-3-carboxamido)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

Substitution: Formation of substituted thiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiol derivatives.

Hydrolysis: Formation of 2,5-dichlorothiophene-3-carboxylic acid and 4-aminobenzoic acid.

Scientific Research Applications

Ethyl 4-(2,5-dichlorothiophene-3-carboxamido)benzoate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, or anticancer activities.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dichlorothiophene-3-carboxamido)benzoate depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting metabolic pathways.

Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Disrupting Cellular Processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs identified from the evidence include:

(a) SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)

- Core Structure : Sulfonamidobenzamide (SABA) linked to an ethyl benzoate .

- Key Differences: Replaces the dichlorothiophene-carboxamido group with a sulfonamido and phenylcarbamoyl moiety.

- Biological Activity : Exhibits antimicrobial activity against E. coli (MIC: 0.45–0.9 mM) .

(b) Ethyl 4-(dimethylamino) benzoate

- Core Structure: Ethyl benzoate with a dimethylamino substituent at the para position .

- Key Differences: The electron-donating dimethylamino group contrasts with the electron-withdrawing dichlorothiophene-carboxamido group.

- Physical/Chemical Properties : Demonstrates higher reactivity in resin cements, achieving superior degrees of conversion and physical properties compared to other amines .

(c) Ethyl Benzoate

- Core Structure : Simple ethyl ester of benzoic acid .

- Key Differences : Lacks functionalized substituents, resulting in lower complexity and toxicity.

Data Table: Comparative Overview

Research Findings and Implications

(c) Toxicity Considerations

- Simple ethyl benzoate is widely used in cosmetics due to low toxicity . In contrast, the target compound’s chlorine substituents may increase metabolic stability but also raise toxicity risks, warranting further study.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(2,5-dichlorothiophene-3-carboxamido)benzoate?

- Methodological Answer : The compound is typically synthesized via a multi-step procedure. A general approach involves refluxing a substituted benzaldehyde derivative with a triazole or thiophene precursor in absolute ethanol under acidic conditions (e.g., glacial acetic acid) to facilitate condensation. For example, analogous syntheses use reflux for 4 hours, followed by solvent evaporation under reduced pressure and filtration to isolate the product . Post-synthesis purification may involve crystallization or column chromatography. Reaction progress can be monitored via thin-layer chromatography (TLC) to ensure completion .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) are used to verify the presence of key functional groups (e.g., ester carbonyl, dichlorothiophene ring protons). Chemical shifts for aromatic protons and carboxamido groups are compared to computational predictions or analogous structures .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z corresponding to C₁₄H₁₂Cl₂NO₃S) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks for C=O (ester: ~1700 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) provide additional validation .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer : Solubility is enhanced using polar aprotic solvents (e.g., DMSO) or co-solvents like ethanol-water mixtures. Stability studies under varying pH (e.g., 4–9) and temperatures (4°C–37°C) are conducted via HPLC to monitor degradation. For hydrolytically unstable esters, lyophilization or storage under inert atmospheres is recommended .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

- Methodological Answer : X-ray diffraction data refinement employs programs like SHELXL for small-molecule crystallography. Discrepancies in thermal parameters or occupancy levels are addressed by:

- Re-examining data collection parameters (e.g., resolution, redundancy).

- Using ORTEP-3 to visualize electron density maps and adjust atom positions .

- Testing alternative space groups or twin-law corrections for twinned crystals .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with substituent variations (e.g., replacing Cl with F in the thiophene ring) to assess electronic effects on bioactivity .

- Molecular Docking : Use software like AutoDock to predict binding interactions with target proteins (e.g., kinases). Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using tools like Schrödinger’s Phase .

Q. How can contradictory reactivity data in cross-coupling reactions be reconciled?

- Methodological Answer :

- Control Experiments : Replicate reactions under inert atmospheres (N₂/Ar) to rule out oxidative side reactions.

- Kinetic Studies : Monitor reaction progress via in situ IR or GC-MS to identify intermediates.

- Catalyst Screening : Test Pd(II)/Cu(I) systems for Buchwald-Hartwig amidation, optimizing ligand-to-metal ratios (e.g., Xantphos/Pd(OAc)₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.